molecular formula C10H20N2O4 B1676126 Mebutamato CAS No. 64-55-1

Mebutamato

Número de catálogo: B1676126
Número CAS: 64-55-1
Peso molecular: 232.28 g/mol
Clave InChI: LEROTMJVBFSIMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El mebutamato es un compuesto perteneciente a la clase de los carbamatos, conocido por sus propiedades ansiolíticas y sedantes. Se utiliza principalmente por sus efectos calmantes y tiene propiedades antihipertensivas. El this compound es menos potente que los barbitúricos como el secobarbital, pero aún es efectivo para reducir la ansiedad e inducir la sedación .

Aplicaciones Científicas De Investigación

El mebutamato tiene varias aplicaciones de investigación científica:

    Química: Se utiliza como compuesto de referencia en estudios que involucran la química de los carbamatos.

    Biología: El this compound se estudia por sus efectos en el sistema nervioso central y su posible uso en el tratamiento de la ansiedad y la hipertensión.

    Medicina: Se utiliza en investigación clínica para comprender su farmacocinética y farmacodinamia.

    Industria: El this compound se utiliza en el desarrollo de nuevos fármacos ansiolíticos y sedantes.

Mecanismo De Acción

El mebutamato ejerce sus efectos al actuar como un agonista alostérico del receptor GABA A en el subreceptor beta. Esta acción potencia los efectos inhibitorios del GABA, lo que lleva a una reducción de la excitabilidad neuronal y un efecto calmante. A diferencia de las benzodiazepinas, que actúan en el subreceptor alfa, el this compound y otros carbamatos poseen propiedades analgésicas además de sus efectos sedantes .

Métodos De Preparación

El mebutamato se puede sintetizar mediante un proceso que involucra la reacción de 2-metil-2-sec-butil-1,3-propanodiol con fosgeno, seguido de tratamiento con amoníaco para formar el dicarbamato. Las condiciones de reacción típicamente implican temperaturas controladas y el uso de solventes para facilitar la reacción . Los métodos de producción industrial pueden variar ligeramente, pero generalmente siguen rutas sintéticas similares para garantizar la pureza y el rendimiento del compuesto.

Análisis De Reacciones Químicas

El mebutamato experimenta varias reacciones químicas, que incluyen:

    Oxidación: El this compound se puede oxidar para formar derivados hidroxilados.

    Reducción: Las reacciones de reducción pueden convertir el this compound en compuestos carbamatos más simples.

    Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos carbamatos, lo que lleva a la formación de diferentes derivados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio.

Comparación Con Compuestos Similares

El mebutamato es similar a otros compuestos carbamatos como:

Propiedades

IUPAC Name

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEROTMJVBFSIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)(COC(=O)N)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023239
Record name Mebutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64-55-1
Record name Mebutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebutamate [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebutamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06797
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mebutamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mebutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mebutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEBUTAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8F175RER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

77-79
Record name Mebutamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06797
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mebutamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mebutamate
Reactant of Route 3
Reactant of Route 3
Mebutamate
Reactant of Route 4
Reactant of Route 4
Mebutamate
Reactant of Route 5
Reactant of Route 5
Mebutamate
Reactant of Route 6
Reactant of Route 6
Mebutamate
Customer
Q & A

Q1: What is the primary mechanism of action of mebutamate?

A1: Mebutamate primarily acts as a centrally acting antihypertensive agent. It lowers blood pressure by directly affecting the brain stem vasomotor centers. []

Q2: How does mebutamate differ from other hypotensive agents in its mechanism?

A2: Unlike many other antihypertensive drugs, mebutamate does not appear to exert its effect by blocking autonomic ganglia or modifying responses to epinephrine, acetylcholine, or serotonin. []

Q3: Does mebutamate affect cardiac output while lowering blood pressure?

A3: Studies suggest that mebutamate lowers blood pressure without significantly affecting cardiac output. []

Q4: Does mebutamate have any effect on peripheral blood vessels?

A4: While mebutamate's primary action is central, studies have shown it can directly increase blood flow in peripheral arteries, contributing to its hypotensive effect. []

Q5: Does mebutamate possess any local anesthetic properties?

A6: Studies comparing mebutamate to lidocaine showed that mebutamate does not possess local anesthetic properties. While lidocaine caused limb paralysis and sensory loss when infiltrated into the sciatic nerve, mebutamate did not produce these effects. []

Q6: How is mebutamate metabolized in the human body?

A7: Following absorption, mebutamate is metabolized into at least three identifiable urinary end-products: a small amount of unchanged drug, a hydroxylated derivative (2-methyl-2-(β-hydroxy-α-methylpropyl)-1,3-propanediol dicarbamate) representing the primary metabolite, and a glucuronide conjugate. []

Q7: How quickly is mebutamate absorbed after oral administration?

A8: Mebutamate is rapidly absorbed into the bloodstream, achieving peak concentrations between one and two hours post-administration. []

Q8: In which patient population was mebutamate investigated for its antihypertensive properties?

A9: Mebutamate was studied for its potential to treat hypertension in various patient groups, including those with mild to moderate essential hypertension [], geriatric patients with refractory hypertension [], and even mental health patients experiencing hypertension. []

Q9: Was mebutamate found to be effective as an antihypertensive agent in clinical trials?

A10: Clinical trials yielded mixed results regarding the antihypertensive efficacy of mebutamate. Some studies reported a reduction in blood pressure in patients with mild or moderate diastolic hypertension [], while others found it ineffective or no more effective than placebo. [, , ]

Q10: Were there any observed effects of mebutamate on the electroencephalographic (EEG) sleep profile?

A11: In a study involving healthy, non-insomniac males, mebutamate (600mg) was found to significantly alter the EEG sleep profile, notably suppressing REM sleep without causing rebound. It also led to increased stages 2 and 4 sleep patterns. []

Q11: Did mebutamate demonstrate any hypnotic properties in clinical evaluations?

A12: Clinical trials investigated the hypnotic efficacy of mebutamate, primarily in geriatric populations experiencing insomnia. Results suggested a potential hypnotic effect comparable to secobarbital at certain doses. []

Q12: What were the commonly reported side effects associated with mebutamate administration?

A13: Drowsiness was a frequently reported side effect of mebutamate, often leading to difficulty in reaching maximum recommended doses during clinical trials. [, , ]

Q13: How does the structure of mebutamate compare to that of meprobamate, and what are the implications for their activities?

A14: Mebutamate and meprobamate share a similar propanediol dicarbamate core structure. The key difference lies in the alkyl substituent at the 2-position of the propanediol backbone. Mebutamate has a sec-butyl group, while meprobamate has an n-propyl group. This seemingly minor structural variation results in significant differences in their pharmacological profiles. [, , ]

Q14: What analytical techniques have been employed to quantify mebutamate levels in biological samples?

A15: Gas chromatography (GC) has been widely used for the determination of mebutamate in plasma and urine samples. [, ]

Q15: Were there any alternative methods explored for enhancing the dissolution rate of mebutamate?

A16: Microcrystallization techniques, particularly the solvent-change method, were investigated to enhance the dissolution rate of mebutamate. These methods aimed to produce microcrystals with smaller particle sizes, potentially leading to improved bioavailability. []

Q16: Were there any studies on the potential interaction of mebutamate with drug-metabolizing enzymes?

A17: While the provided research doesn't directly address drug-metabolizing enzyme interactions, one study compared the potency of mebutamate and other dicarbamate drugs to phenobarbital in inducing hepatic cytochrome P450 in rats. The findings suggested these dicarbamates were significantly weaker inducers than phenobarbital. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.